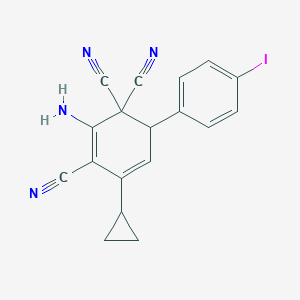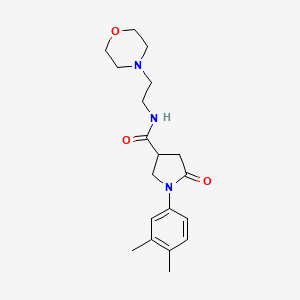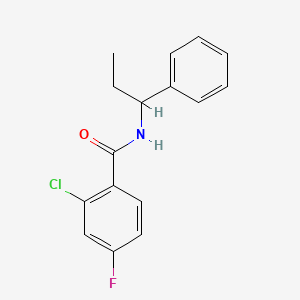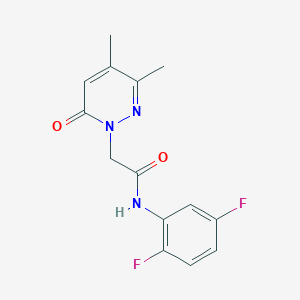
2-amino-4-cyclopropyl-6-(4-iodophenyl)-2,4-cyclohexadiene-1,1,3-tricarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-4-cyclopropyl-6-(4-iodophenyl)-2,4-cyclohexadiene-1,1,3-tricarbonitrile, also known as AG-1478, is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound has been extensively studied for its potential applications in cancer treatment and research.
作用机制
2-amino-4-cyclopropyl-6-(4-iodophenyl)-2,4-cyclohexadiene-1,1,3-tricarbonitrile acts by binding to the ATP-binding site of the EGFR tyrosine kinase, preventing the receptor from phosphorylating downstream signaling molecules. This leads to inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor effects in vitro and in vivo. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is critical for tumor growth and metastasis.
实验室实验的优点和局限性
2-amino-4-cyclopropyl-6-(4-iodophenyl)-2,4-cyclohexadiene-1,1,3-tricarbonitrile is a highly selective inhibitor of EGFR tyrosine kinase, making it a valuable tool for studying the role of EGFR in cancer and other diseases. However, its potency and selectivity also make it challenging to work with, as it requires careful handling and storage. Additionally, this compound is expensive and may not be accessible to all researchers.
未来方向
1. Combination therapy: 2-amino-4-cyclopropyl-6-(4-iodophenyl)-2,4-cyclohexadiene-1,1,3-tricarbonitrile has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. Future studies could explore the potential benefits of combining this compound with other cancer treatments.
2. Targeting other receptors: EGFR is just one member of a larger family of receptor tyrosine kinases. Future studies could explore the potential of this compound or similar compounds to target other members of this family.
3. Development of new inhibitors: While this compound is a potent and selective inhibitor of EGFR, it has limitations in terms of its potency and selectivity. Future studies could explore the development of new inhibitors with improved properties.
4. Applications in other diseases: EGFR is involved in a variety of physiological processes beyond cancer, including wound healing and tissue repair. Future studies could explore the potential of this compound or similar compounds in these contexts.
In conclusion, this compound is a potent and selective inhibitor of EGFR tyrosine kinase with potential applications in cancer treatment and research. Further studies are needed to explore its potential benefits in combination therapy, targeting other receptors, and applications in other diseases.
合成方法
2-amino-4-cyclopropyl-6-(4-iodophenyl)-2,4-cyclohexadiene-1,1,3-tricarbonitrile can be synthesized through a multistep process starting with commercially available starting materials. The synthesis involves the preparation of intermediates and their subsequent coupling to form the final product. The process involves several purification steps to obtain a pure compound.
科学研究应用
2-amino-4-cyclopropyl-6-(4-iodophenyl)-2,4-cyclohexadiene-1,1,3-tricarbonitrile has been widely used in scientific research to study the role of EGFR in cancer and other diseases. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been used to study the effects of EGFR inhibition on cell signaling pathways and gene expression.
属性
IUPAC Name |
2-amino-4-cyclopropyl-6-(4-iodophenyl)cyclohexa-2,4-diene-1,1,3-tricarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13IN4/c19-13-5-3-12(4-6-13)16-7-14(11-1-2-11)15(8-20)17(23)18(16,9-21)10-22/h3-7,11,16H,1-2,23H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYMDHSYXPXBQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(C(C(=C2C#N)N)(C#N)C#N)C3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13IN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11-(2,1-benzisoxazol-3-ylcarbonyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5320883.png)
![5,6-dimethyl-3-(4-phenoxybutyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5320888.png)


![N-(3-chloro-4-methoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5320905.png)
![2-[(4-methylbenzyl)amino]-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5320919.png)
![rel-(1R,5S)-8-{[5-methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}-3,8-diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B5320923.png)


![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5320938.png)
![N-{1-[4-(1-piperidinyl)phenyl]ethyl}-2-(2-thienyl)acetamide](/img/structure/B5320946.png)

![N-({1-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]pyrrolidin-3-yl}methyl)methanesulfonamide](/img/structure/B5320966.png)
![N-[4-(4-bromo-1H-pyrazol-1-yl)phenyl]isonicotinamide](/img/structure/B5320979.png)